molecular formula C16H12BrN5O3S B14789338 Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester

Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester

Cat. No.: B14789338
M. Wt: 434.3 g/mol
InChI Key: SGRBZPZPWNVVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester is a complex organic compound that features a sulfamic acid ester group, a bromine atom, a cyanophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester typically involves multiple steps. One common method includes the reaction of 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenol with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester involves its interaction with specific molecular targets and pathways. The triazole ring and cyanophenyl group play crucial roles in its activity, allowing it to bind to enzymes or receptors and modulate their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamic acid, N,N-dimethyl-, 2-bromo-4-[[(4-cyanophenyl)-4H-1,2,4-triazol-4-ylamino]methyl]phenyl ester
  • Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-(1,2,4-triazol-1-ylmethyl)]phenyl ester

Uniqueness

Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12BrN5O3S

Molecular Weight

434.3 g/mol

IUPAC Name

[2-bromo-4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]phenyl] sulfamate

InChI

InChI=1S/C16H12BrN5O3S/c17-14-7-13(5-6-15(14)25-26(19,23)24)16(22-10-20-9-21-22)12-3-1-11(8-18)2-4-12/h1-7,9-10,16H,(H2,19,23,24)

InChI Key

SGRBZPZPWNVVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC(=C(C=C2)OS(=O)(=O)N)Br)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.